1-(4-Aminophenyl)-3-(2-methoxyethyl)urea

Übersicht

Beschreibung

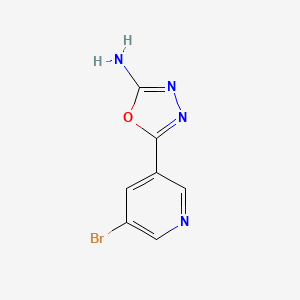

1-(4-Aminophenyl)-3-(2-methoxyethyl)urea (APEU) is a synthetic compound with the molecular formula C10H15N3O2 . It has gained significant attention in scientific research in recent years.

Molecular Structure Analysis

The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 4-aminophenyl group and the other hydrogen is replaced by a 2-methoxyethyl group . The molecular weight of the compound is 209.24 g/mol.

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³. Its boiling point is 357.1±42.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.2±3.0 kJ/mol. The flash point is 169.8±27.9 °C. The index of refraction is 1.602. The molar refractivity is 59.4±0.3 cm³. The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Nature of Urea-Fluoride Interaction

Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, explores their ability to interact through hydrogen bonding with various anions, demonstrating their potential utility in molecular recognition and sensor development (Boiocchi et al., 2004). These interactions suggest that similar compounds could be designed for specific anion detection in chemical or environmental analyses.

Substituted Phenyl Urea and Thiourea Silatranes

Functionalized phenyl ureas have been synthesized and characterized for their photophysical properties, indicating their applicability in materials science for the development of novel luminescent materials or in chemical sensors (Singh et al., 2016). This research underscores the potential of urea derivatives in creating compounds with specific optical properties for advanced applications.

Catalyst-Free Room-Temperature Self-Healing Elastomers

Urea derivatives have been utilized in the design of self-healing poly(urea-urethane) elastomers, which exhibit quantitative healing efficiency at room temperature without the need for a catalyst or external intervention (Rekondo et al., 2014). This highlights the application of urea compounds in developing smart materials with potential uses in coatings, composites, and other material technologies.

In Vitro Inhibition of Translation Initiation

Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This indicates a potential therapeutic application in targeting cancer cell growth mechanisms (Denoyelle et al., 2012). The study of urea derivatives in cancer research could lead to novel anticancer agents by inhibiting specific pathways involved in tumor progression.

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGFBZDBNKBGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)

![2-[(4-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517643.png)

![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)